

# Navigating Dihydroartemisinin Treatment Response: A Guide to Biomarker Validation

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For Researchers, Scientists, and Drug Development Professionals

**Dihydroartemisinin** (DHA), a potent derivative of artemisinin, is a cornerstone of antimalarial treatment and shows promise in oncology. However, the emergence of resistance and variable treatment responses necessitate robust biomarker validation. This guide provides a comparative overview of key biomarkers for DHA treatment response, primarily in the context of Plasmodium falciparum malaria, supported by experimental data and detailed methodologies.

## Key Molecular Biomarkers of Dihydroartemisinin Resistance

The primary indicators of DHA treatment efficacy, particularly in antimalarial therapy, are genetic markers within the Plasmodium falciparum parasite. These biomarkers are crucial for monitoring the emergence and spread of drug resistance. The most well-established markers include mutations in the Kelch13 gene (PfK13), amplification of the Plasmepsin 2 and 3 genes (Pfpm2/3), and mutations in the P. falciparum chloroquine resistance transporter gene (Pfcrt).

### **Comparative Analysis of Major Resistance Markers**



| Biomarker                            | Gene      | Mechanism of Resistance  | Primary Impact  |
|--------------------------------------|-----------|--|---|
| K13 Propeller Domain<br>Mutations    | Pfkelch13 | Reduced artemisinin<br>activation and/or<br>increased cellular<br>stress response.[1][2] | Delayed parasite clearance after artemisinin treatment. [3]   |
| Plasmepsin 2/3 Gene<br>Amplification | Pfpm2/3   | Increased copy number of hemoglobin-degrading proteases.[4][5]                           | Reduced susceptibility<br>to the partner drug<br>piperaquine (PPQ).[6]<br>[7][8]  |
| PfCRT Mutations                      | Pfcrt     | Altered drug transport<br>across the digestive<br>vacuole membrane.[9]                   | Primarily associated with chloroquine resistance, but specific mutations (e.g., F145I) are linked to piperaquine resistance.[9][10] |

## **Quantitative Data on Biomarker Prevalence and Treatment Failure**

The prevalence of these genetic markers varies geographically and correlates with treatment failure rates of DHA-based therapies, particularly **Dihydroartemisinin**-Piperaquine (DHA-PPQ).

## Table 1: Prevalence of Key PfK13 Mutations in Southeast Asia



| Mutation | Region   | Prevalence  | Associated with  | Reference                                     |
|----------|--|---|--|---|
| C580Y    | Greater Mekong<br>Subregion                      | Most prevalent variant in Southeast Asia. [11][12]                              | Delayed parasite clearance.[11]                        | Ashley et al.,<br>2014; Ariey et al.,<br>2014 |
| G533S    | China-Myanmar<br>Border &<br>Western<br>Thailand | Increased from<br>20% in 2014 to<br>100% in 2019 in<br>Western<br>Thailand.[13] | Slower parasite clearance and higher day-3 positivity. | Huang et al.,<br>2021                         |
| R539T    | Cambodia   | One of the major<br>mutations in the<br>region.                                 | Artemisinin resistance.                                | Straimer et al.,<br>2015                      |
| Y493H    | Cambodia   | One of the major<br>mutations in the<br>region.                                 | Artemisinin resistance.                                | Straimer et al.,<br>2015                      |

Table 2: Plasmepsin 2/3 Amplification and DHA-PPQ Treatment Failure



| Region                           | Prevalence of Pfpm2/3 Amplification | Correlation with Treatment Failure  | Reference            |
|----------------------------------|-------------------------------------|---|----------------------|
| Cambodia (Pursat, 2015)          | 94%                                 | Strongly associated with DHA-PPQ treatment failure.[5]                            | Imwong et al., 2017  |
| Cambodia (Preah<br>Vihear, 2014) | 87%                                 | High rates of treatment failure observed.[5]                                      | Imwong et al., 2017  |
| Cambodia (Ratanakiri,<br>2014)   | 16%                                 | Lower levels of<br>treatment failure<br>compared to other<br>Cambodian sites.[5]  | Imwong et al., 2017  |
| Asia (Pooled<br>Estimate)        | 25.0% (95% CI 9.0–<br>45.0%)        | Significant association with decreased parasite susceptibility to piperaquine.[6] | Commons et al., 2020 |
| Africa (Pooled<br>Estimate)      | 8.0% (95% CI 2.0–<br>15.0%)         | Lower prevalence compared to Asia.[6]   | Commons et al., 2020 |

## **Table 3: Key Pfcrt Mutations and Piperaquine Susceptibility**



| Mutation | Region of<br>Emergence | Impact on Piperaquine Susceptibility         | Reference            |
|----------|------------------------|--|----------------------|
| F145I    | Cambodia               | Confers piperaquine resistance in vitro.[9]  | Ross et al., 2018    |
| H97Y     | Cambodia               | Confers piperaquine resistance.[9]           | Ross et al., 2018    |
| M343L    | Cambodia               | Confers piperaquine resistance.[9]           | Ross et al., 2018    |
| G353V    | Cambodia               | Confers piperaquine resistance in vitro.[10] | Dhingra et al., 2019 |

### **Experimental Protocols for Biomarker Validation**

Accurate detection of these molecular markers is essential for surveillance and clinical decision-making. Below are detailed methodologies for the key experiments.

### **DNA Extraction from Dried Blood Spots (DBS)**

A common method for DNA extraction from DBS is the Saponin/Chelex method.

- Sample Preparation: Punch a 5-mm diameter circle from the DBS into a 1.5 mL microcentrifuge tube.
- Saponin Wash: Add 1 mL of 0.5% Saponin in 1x PBS. Incubate at 4°C overnight.
- PBS Wash: Aspirate the saponin solution and wash the pellet twice with 1 mL of 1x PBS.
- Chelex Incubation: Add 50 μL of 20% Chelex-100 and 150 μL of sterile, nuclease-free water.
   Vortex and incubate at 95-100°C for 10 minutes.
- Centrifugation: Centrifuge at 12,000 x g for 5 minutes.
- DNA Collection: Transfer the supernatant containing the DNA to a new tube. Store at -20°C.





## Nested PCR for PfK13 Propeller Domain Amplification and Sequencing

This method is used to amplify the propeller domain of the PfK13 gene for subsequent sequencing to identify mutations.[14][15]

#### Primers:

- Outer (Round 1):
  - Forward: 5'-GCCAAGCTGCAGAAATTATGAATG-3'
  - Reverse: 5'-GCCGTCGACATTCTTTATCTTTGAGG-3'
- Inner (Round 2):
  - Forward: 5'-GCCAAGCTTGAGATTGGTAAATCAGC-3'
  - Reverse: 5'-GCCGTCGACATTTGTTGAAAGGAGTAAC-3'

#### PCR Conditions:

- Round 1 (25 μL reaction):
  - 2 μL of genomic DNA
  - 12.5 μL of 2x PCR Master Mix
  - 0.5 μM of each outer primer
  - Nuclease-free water to 25 μL
  - Cycling: 95°C for 5 min; 35 cycles of (95°C for 30s, 58°C for 30s, 72°C for 1 min); 72°C for 10 min.
- Round 2 (50 μL reaction):
  - 1 μL of Round 1 PCR product (diluted 1:50)



- 25 μL of 2x PCR Master Mix
- 0.5 μM of each inner primer
- Nuclease-free water to 50 μL
- Cycling: 95°C for 5 min; 35 cycles of (95°C for 30s, 58°C for 30s, 72°C for 1 min); 72°C for 10 min.

#### Analysis:

- Visualize the Round 2 PCR product (~850 bp) on a 1.5% agarose gel.
- Purify the PCR product using a commercial kit.
- Perform Sanger sequencing of the purified product using the inner primers.
- Align the resulting sequences to the P. falciparum 3D7 PfK13 reference sequence (PF3D7\_1343700) to identify mutations.

### Quantitative PCR (qPCR) for Plasmepsin 2/3 Copy Number Variation

A TagMan-based qPCR assay is commonly used to determine the copy number of Pfpm2.[4][5]

#### Primers and Probes:

- Target Gene (Pfpm2):
  - Forward: 5'-GCTTGCTTCGTTTTGTTCTT-3'
  - Reverse: 5'-AAATTTGCTTTGAGCTTTGTTG-3'
  - Probe: 5'-FAM-TGGAAAGTTTATTGGGATAA-MGB-3'
- Reference Gene (single copy, e.g., β-tubulin):
  - Forward: 5'-TGATATTGCCCCATTTTGTTC-3'



Reverse: 5'-AATTTCTCCCTCCACATC-3'

Probe: 5'-VIC-AATTCCATTCTTCCTCTTC-MGB-3'

#### qPCR Conditions (20 μL reaction):

- 5 μL of genomic DNA
- 10 μL of 2x TaqMan Genotyping Master Mix
- 1 μL of 20x Primer/Probe Mix for Pfpm2
- 1 μL of 20x Primer/Probe Mix for the reference gene
- Nuclease-free water to 20 μL
- Cycling: 95°C for 10 min; 40 cycles of (95°C for 15s, 58°C for 1 min).

#### Data Analysis:

- Determine the cycle threshold (Ct) values for both the target (Pfpm2) and reference genes.
- Calculate the  $\Delta$ Ct for each sample:  $\Delta$ Ct = Ct(Pfpm2) Ct(reference).
- Normalize to a calibrator sample with a known single copy of Pfpm2 (e.g., 3D7 strain): ΔΔCt
   = ΔCt(sample) ΔCt(calibrator).
- Calculate the copy number: Copy Number =  $2-\Delta\Delta$ Ct.

### **Allele-Specific PCR for Pfcrt Mutation Detection**

This method allows for the rapid detection of specific single nucleotide polymorphisms (SNPs) without the need for sequencing.[16][17]

Example: Detection of the F145I mutation

#### Primers:

Common Reverse Primer: (Binds downstream of the mutation)



- Wild-type Forward Primer: (Specific for the 'F' allele at codon 145)
- Mutant Forward Primer: (Specific for the 'l' allele at codon 145)

#### PCR Conditions:

- Three separate PCR reactions are set up for each sample:
  - Common Reverse + Wild-type Forward
  - Common Reverse + Mutant Forward
  - Positive control primers
- Reaction Mix (per reaction):
  - 2 μL of genomic DNA
  - 12.5 μL of 2x PCR Master Mix
  - 0.5 μM of each primer
  - Nuclease-free water to 25 μL
- Cycling: Optimized for specific primers, but typically includes an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, and a final extension.

#### Analysis:

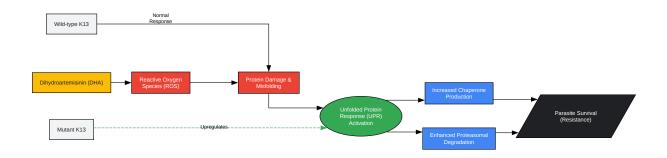
- Visualize the PCR products on an agarose gel.
- Amplification in the wild-type reaction indicates the presence of the F allele.
- Amplification in the mutant reaction indicates the presence of the I allele.
- Amplification in both suggests a mixed infection.

### **Signaling Pathways and Experimental Workflows**



## Unfolded Protein Response (UPR) in Artemisinin Resistance

Artemisinin and its derivatives induce significant oxidative and proteotoxic stress in the parasite, leading to an accumulation of unfolded or damaged proteins.[1] An upregulated Unfolded Protein Response (UPR) is a key mechanism of artemisinin resistance, often associated with PfK13 mutations.[1][11][18][19] This enhanced stress response capacity allows the parasite to survive the drug-induced damage.



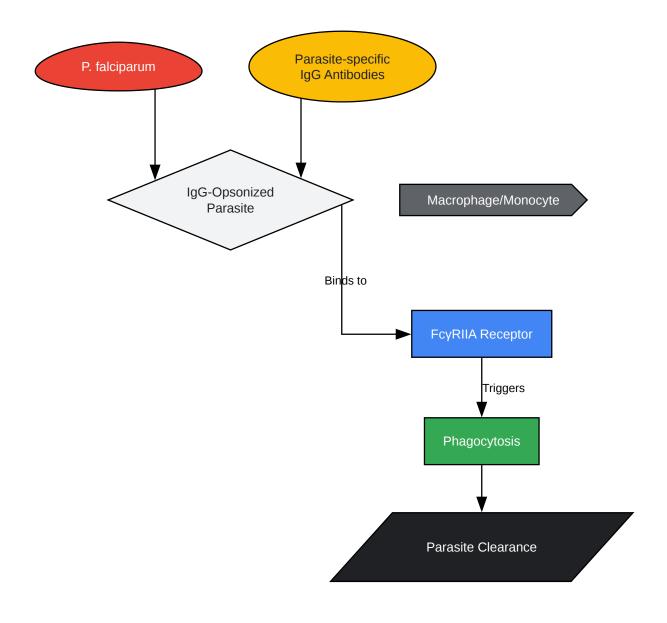
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Caption: UPR pathway in DHA resistance.

## FcyRIIA-Mediated Antibody-Dependent Cellular Phagocytosis

Polymorphisms in the human Fc gamma receptor IIA (FcyRIIA) have been associated with varying susceptibility to malaria.[20][21] This receptor, expressed on myeloid cells, binds to IgG-opsonized parasites, triggering phagocytosis. While not a direct biomarker of DHA response, host immune factors can influence overall treatment outcome.





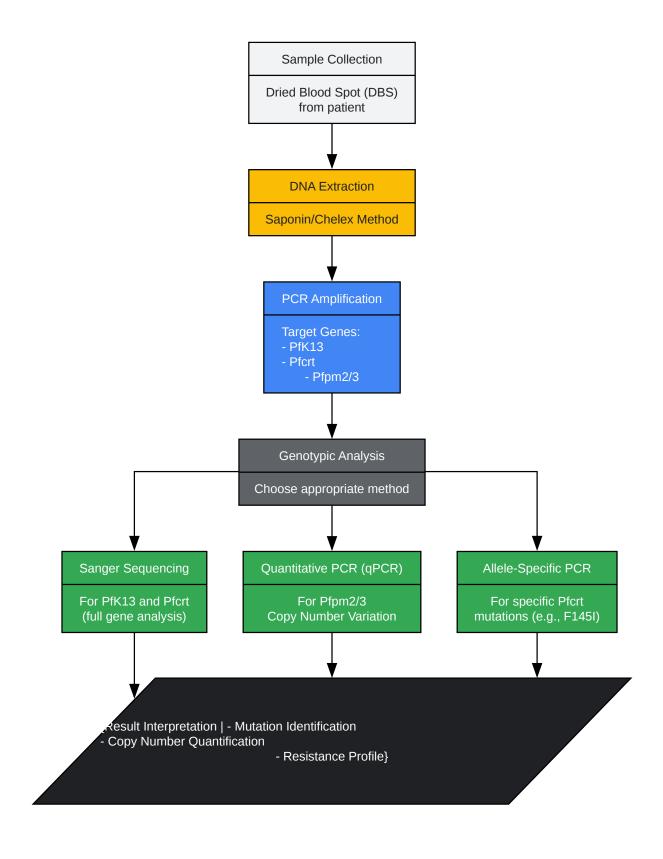
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Caption: FcyRIIA-mediated parasite clearance.

### **Experimental Workflow for Biomarker Detection**

The following diagram illustrates the typical workflow from sample collection to the identification of molecular biomarkers of DHA resistance.





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